molecular formula C8H13N B2874273 4-Methylcyclohexane-1-carbonitrile CAS No. 524048-18-8

4-Methylcyclohexane-1-carbonitrile

Cat. No.: B2874273
CAS No.: 524048-18-8
M. Wt: 123.199
InChI Key: QUDYVSRXUSHARR-UHFFFAOYSA-N
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Description

4-Methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C₈H₁₃N and a molecular weight of 123.2 g/mol . It is a derivative of cyclohexane, where a methyl group and a nitrile group are attached to the cyclohexane ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcyclohexane-1-carbonitrile typically involves the reaction of 4-methylcyclohexanone with a cyanide source under basic conditions. One common method is the reaction of 4-methylcyclohexanone with sodium cyanide (NaCN) in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out at room temperature and yields the desired nitrile compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-methylbenzonitrile in the presence of a suitable catalyst like palladium on carbon (Pd/C). This method allows for the selective reduction of the aromatic ring to a cyclohexane ring while retaining the nitrile group .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylcyclohexane-1-carbonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methylcyclohexane-1-carbonitrile depends on the specific application and the target molecule. In general, the nitrile group can interact with various molecular targets, including enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then interact with biological targets. Additionally, the nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylcyclohexane-1-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the cyclohexane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

4-methylcyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDYVSRXUSHARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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